4-Chloro-2-ethylpyrimidine
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Overview
Description
4-Chloro-2-ethylpyrimidine is an organic compound with the molecular formula C6H7ClN2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a chlorine atom at the 4th position and an ethyl group at the 2nd position of the pyrimidine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2-ethylpyrimidine can be synthesized through several methods. One common method involves the reaction of 2-ethylpyrimidine with chlorine gas under controlled conditions. Another method includes the cyclization of appropriate precursors in the presence of catalysts. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or chloroform .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-ethylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in solvents such as ethanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
4-Chloro-2-ethylpyrimidine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as an intermediate in the synthesis of various drugs, particularly those targeting cancer and infectious diseases.
Industry: It is used in the production of agrochemicals, such as herbicides and fungicides.
Mechanism of Action
The mechanism of action of 4-Chloro-2-ethylpyrimidine depends on its specific application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine: Similar structure but lacks the ethyl group.
4-Chloropyrimidine: Similar structure but lacks the ethyl group.
2-Ethylpyrimidine: Similar structure but lacks the chlorine atom.
Uniqueness
4-Chloro-2-ethylpyrimidine is unique
Biological Activity
4-Chloro-2-ethylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a chlorine atom at the 4-position and an ethyl group at the 2-position of the pyrimidine ring, which influences its chemical reactivity and biological interactions.
The compound undergoes various chemical reactions, including nucleophilic substitution, oxidation, and coupling reactions. The chlorine atom can be replaced by nucleophiles such as amines or thiols, which allows for the synthesis of diverse derivatives with potentially enhanced biological activities. The mechanism of action often involves interaction with specific molecular targets, such as enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects.
Antimicrobial Properties
This compound has been studied for its antimicrobial properties . Research indicates that it exhibits activity against a range of bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .
Antiviral Effects
In addition to its antibacterial properties, this compound has also been evaluated for antiviral activity . Preliminary studies suggest that it may inhibit viral replication through mechanisms similar to those observed in other pyrimidine derivatives. This potential makes it relevant in the context of developing antiviral agents.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory effects of this compound. It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation pathways. The IC50 values reported for its COX-2 inhibition are comparable to established anti-inflammatory drugs, indicating its potential as a therapeutic agent in inflammatory conditions .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the substituents on the pyrimidine ring can significantly affect its potency and selectivity. For example, alterations at the 2-position have been shown to enhance antimicrobial and anti-inflammatory activities .
Substituent | Biological Activity | Reference |
---|---|---|
Ethyl group (at C2) | Enhanced antimicrobial action | |
Chlorine atom (at C4) | Increased COX-2 inhibition | |
Various amines | Diverse pharmacological profiles |
Case Studies
- Antibacterial Activity : A study investigated the antibacterial efficacy of this compound against multiple bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting strong antibacterial properties suitable for drug development.
- Anti-inflammatory Mechanism : In vivo studies demonstrated that administration of this compound reduced paw edema in animal models, confirming its anti-inflammatory effects. The compound was found to significantly lower levels of inflammatory mediators like prostaglandins .
- Antiviral Potential : A recent investigation into its antiviral properties revealed that this compound could effectively inhibit viral replication in cell cultures infected with specific viruses, showcasing its potential as a lead compound for antiviral drug discovery .
Properties
IUPAC Name |
4-chloro-2-ethylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-2-6-8-4-3-5(7)9-6/h3-4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSYDWVKMBOSCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CC(=N1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14331-51-2 |
Source
|
Record name | 4-chloro-2-ethylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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